molecular formula C25H22N2OS B300042 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide

Cat. No. B300042
M. Wt: 398.5 g/mol
InChI Key: CVCVMDRYIHWXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide, also known as ETAA, is a synthetic compound that belongs to the class of thiazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide is not fully understood. However, it has been proposed that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and physiological effects:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms such as Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide has been found to exhibit anticancer effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide in lab experiments is its relatively simple synthesis method. In addition, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide has been found to exhibit a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, one limitation of using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new derivatives of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide may lead to the discovery of compounds with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide involves the reaction of 2-aminothiazole with ethyl 2-bromoacetate, followed by the reaction with benzophenone in the presence of a base. The resulting compound is then reacted with aniline to obtain N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide has been studied for its potential use as a herbicide. In materials science, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide has been studied for its potential use as a building block for the synthesis of new materials.

properties

Product Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide

Molecular Formula

C25H22N2OS

Molecular Weight

398.5 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N,2-diphenylacetamide

InChI

InChI=1S/C25H22N2OS/c1-2-22-24(20-14-8-4-9-15-20)26-25(29-22)27(21-16-10-5-11-17-21)23(28)18-19-12-6-3-7-13-19/h3-17H,2,18H2,1H3

InChI Key

CVCVMDRYIHWXLV-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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